(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride
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Overview
Description
(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride: is a synthetic organic compound that features both pyrazole and oxadiazole rings These heterocyclic structures are known for their significant pharmacological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by cyclization reactions involving nitriles and hydrazides.
Coupling of Pyrazole and Oxadiazole Rings: The two rings are then coupled through a methanamine linker, often using reagents like formaldehyde and amines under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: Both the pyrazole and oxadiazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups into the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of both pyrazole and oxadiazole rings makes it a candidate for the development of drugs targeting various biological pathways.
Medicine
In medicine, research focuses on its potential therapeutic effects. Compounds containing pyrazole and oxadiazole rings have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-yl)methanamine: Lacks the oxadiazole ring, which may reduce its biological activity.
(1,2,4-oxadiazol-3-yl)methanamine: Lacks the pyrazole ring, potentially affecting its chemical reactivity and biological properties.
(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine, which could alter its reactivity and solubility.
Uniqueness
The combination of pyrazole and oxadiazole rings in (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride provides a unique set of chemical and biological properties
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-(1,2,4-oxadiazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c1-12-3-5(2-10-12)6(8)7-9-4-13-11-7;;/h2-4,6H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXINNXNYRXCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=NOC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-38-2 |
Source
|
Record name | 1-(1-methyl-1H-pyrazol-4-yl)-1-(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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